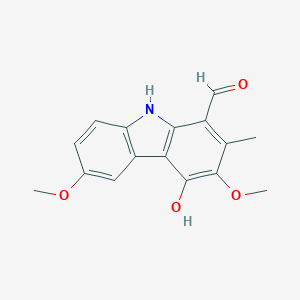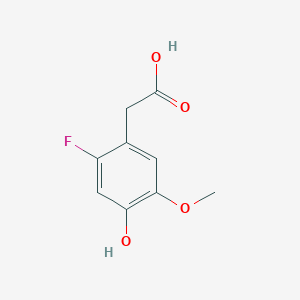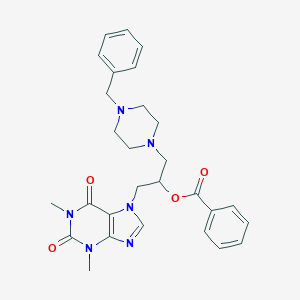
Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-, is a synthetic compound that has been widely used in scientific research due to its unique biochemical and physiological properties.
科学研究应用
Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-, has been used in a variety of scientific research applications. One common use is as a tool for studying the role of adenosine receptors in the central nervous system. Theophylline has been shown to antagonize adenosine receptors, leading to increased levels of neurotransmitters such as dopamine and norepinephrine.
作用机制
Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-, works by blocking the binding of adenosine to its receptors in the brain. Adenosine is a neurotransmitter that plays a role in regulating sleep, arousal, and other physiological processes. By blocking adenosine receptors, theophylline can increase levels of other neurotransmitters, leading to a variety of physiological effects.
生化和生理效应
Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-, has a number of biochemical and physiological effects. It has been shown to increase levels of dopamine and norepinephrine in the brain, leading to increased alertness and arousal. It also has bronchodilator effects, making it useful in the treatment of asthma and other respiratory conditions.
实验室实验的优点和局限性
Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-, has a number of advantages and limitations for lab experiments. One advantage is that it can be used to study the role of adenosine receptors in the central nervous system. It is also relatively easy to synthesize and purify, making it a convenient tool for researchers. However, it has limitations in terms of its specificity, as it can also interact with other neurotransmitter systems in the brain.
未来方向
There are a number of future directions for research on theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-. One area of interest is in developing more specific adenosine receptor antagonists that can be used to study the role of these receptors in more detail. Another area of interest is in exploring the potential therapeutic uses of theophylline in conditions such as depression and attention deficit hyperactivity disorder. Finally, there is interest in developing new synthetic methods for theophylline and related compounds that may have novel biochemical and physiological effects.
Conclusion:
In conclusion, theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-, is a synthetic compound that has been widely used in scientific research due to its unique biochemical and physiological properties. It has a number of advantages and limitations for lab experiments, and there are many future directions for research on this compound. By continuing to study theophylline and related compounds, researchers may be able to gain new insights into the functioning of the central nervous system and develop new treatments for a variety of conditions.
合成方法
Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-, can be synthesized using a variety of methods. One common method involves the reaction of 2-benzyloxy-3-chloropropanoic acid with benzylpiperazine in the presence of a base, followed by the addition of benzoyl chloride. The resulting product is then purified through column chromatography to obtain the final compound.
属性
CAS 编号 |
19977-09-4 |
|---|---|
产品名称 |
Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)- |
分子式 |
C28H32N6O4 |
分子量 |
516.6 g/mol |
IUPAC 名称 |
[1-(4-benzylpiperazin-1-yl)-3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propan-2-yl] benzoate |
InChI |
InChI=1S/C28H32N6O4/c1-30-25-24(26(35)31(2)28(30)37)34(20-29-25)19-23(38-27(36)22-11-7-4-8-12-22)18-33-15-13-32(14-16-33)17-21-9-5-3-6-10-21/h3-12,20,23H,13-19H2,1-2H3 |
InChI 键 |
NQHSINYNYSHERB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




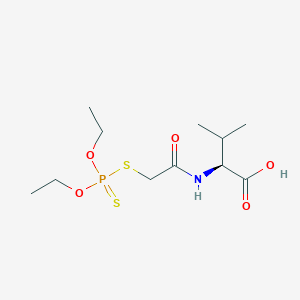

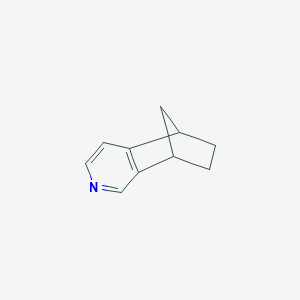
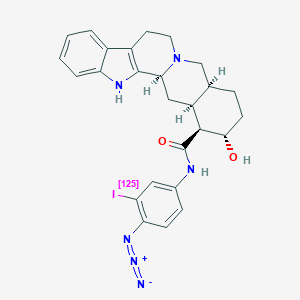
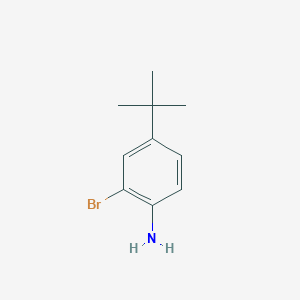

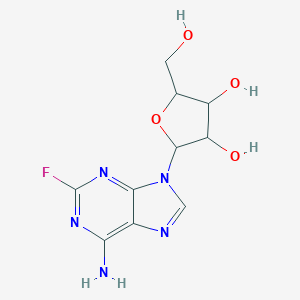
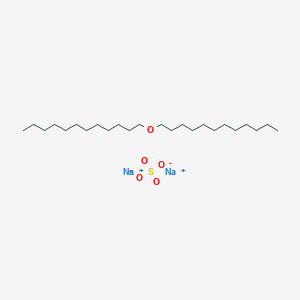
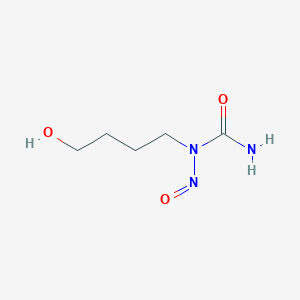
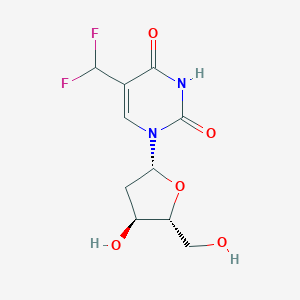
![4-[4-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B10126.png)
